molecular formula C9H5NO4Se B14503900 7-Nitro-1-benzoselenophene-2-carboxylic acid CAS No. 64150-46-5

7-Nitro-1-benzoselenophene-2-carboxylic acid

Cat. No.: B14503900
CAS No.: 64150-46-5
M. Wt: 270.11 g/mol
InChI Key: PPUHTFGAFVUJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-1-benzoselenophene-2-carboxylic acid is a heterocyclic compound that contains selenium

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-1-benzoselenophene-2-carboxylic acid typically involves the nitration of benzoselenophene derivatives. One common method includes the reaction of benzoselenophene with nitric acid under controlled conditions to introduce the nitro group at the 7-position. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the nitration and carboxylation steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-1-benzoselenophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Reduction: 7-Amino-1-benzoselenophene-2-carboxylic acid.

    Substitution: Various substituted benzoselenophene derivatives depending on the nucleophile used.

Scientific Research Applications

7-Nitro-1-benzoselenophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including anticancer properties.

    Medicine: Research has explored its use in drug development, particularly for its potential to inhibit certain enzymes.

    Industry: It may be used in the development of materials with unique electronic properties due to the presence of selenium.

Mechanism of Action

The mechanism of action of 7-nitro-1-benzoselenophene-2-carboxylic acid is not fully understood. it is believed to interact with biological molecules through its nitro and carboxylic acid groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biological pathways.

Comparison with Similar Compounds

    7-Nitroindole-2-carboxylic acid: Similar in structure but contains an indole ring instead of a benzoselenophene ring.

    7-Nitrobenzofuran-2-carboxylic acid: Contains a benzofuran ring instead of a benzoselenophene ring.

Uniqueness: 7-Nitro-1-benzoselenophene-2-carboxylic acid is unique due to the presence of selenium in its structure. This element imparts distinct electronic properties and potential biological activities that are not observed in similar compounds containing sulfur or oxygen.

Properties

CAS No.

64150-46-5

Molecular Formula

C9H5NO4Se

Molecular Weight

270.11 g/mol

IUPAC Name

7-nitro-1-benzoselenophene-2-carboxylic acid

InChI

InChI=1S/C9H5NO4Se/c11-9(12)7-4-5-2-1-3-6(10(13)14)8(5)15-7/h1-4H,(H,11,12)

InChI Key

PPUHTFGAFVUJAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])[Se]C(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.